molecular formula C14H13ClN6O3 B11158538 N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

Cat. No.: B11158538
M. Wt: 348.74 g/mol
InChI Key: SDQBFNOTBSYQIW-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a synthetic small molecule featuring a purine core substituted with two methyl groups at the 1- and 3-positions and a dioxo moiety at the 2- and 6-positions. The purine ring is linked via an acetamide bridge to a 5-chloropyridin-2-yl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for modulating biological targets such as kinases or ion channels. Its synthesis involves coupling 2-chloro-N-(5-chloropyridin-2-yl)acetamide (a key intermediate) with substituted purine derivatives under nucleophilic displacement conditions (Scheme 2, ).

Properties

Molecular Formula

C14H13ClN6O3

Molecular Weight

348.74 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C14H13ClN6O3/c1-19-12-11(13(23)20(2)14(19)24)21(7-17-12)6-10(22)18-9-4-3-8(15)5-16-9/h3-5,7H,6H2,1-2H3,(H,16,18,22)

InChI Key

SDQBFNOTBSYQIW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a broader class of purine- and pyridine-linked acetamides. Below is a comparative analysis with structurally or functionally related derivatives:

Compound Key Structural Features Biological Target/Activity IC50/EC50 Reference
Target Compound 5-chloropyridin-2-yl; 1,3-dimethyl-2,6-dioxopurin-7-yl Not explicitly reported (potential kinase/TRP channel modulation inferred from analogs) N/A
HC-030031 (2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-isopropylphenyl)acetamide) 4-isopropylphenyl instead of 5-chloropyridin-2-yl TRPA1 antagonist; reduces mechanical hypersensitivity in neuropathy 4–10 µM
CHEM-5861528 N-(4-(butan-2-yl)phenyl) substituent TRPA1 antagonist 4–10 µM
Derivative d18 () 4-(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl group Anti-proliferative activity (exact target unspecified) N/A
FPR2 Agonists () Pyridazinone core with 4-bromophenyl and methoxybenzyl groups FPR2-specific agonists; induce calcium mobilization and chemotaxis in neutrophils Submicromolar range

Key Structural and Functional Insights

Substituent Effects on Target Specificity The 5-chloropyridin-2-yl group in the target compound likely enhances solubility and π-stacking interactions compared to HC-030031’s hydrophobic 4-isopropylphenyl group. This substitution may shift selectivity away from TRPA1 toward other targets like kinases or adenosine receptors . Halogenation: Derivatives with electron-withdrawing groups (e.g., 5-chloro in pyridine) exhibit improved metabolic stability and binding affinity compared to non-halogenated analogs (e.g., N-(thiazol-2-yl)acetamide derivatives) .

Purine Core Modifications The 1,3-dimethyl-2,6-dioxopurin-7-yl moiety facilitates hydrogen bonding via its carbonyl groups, a feature critical for interactions with enzymes or receptors. Analogues lacking the dioxo groups (e.g., simple purines) show reduced activity . Replacement of the purine core with pyridazinone (as in FPR2 agonists) shifts activity toward G-protein-coupled receptors (GPCRs), highlighting the role of heterocycle choice in target engagement .

Pharmacokinetic Considerations

  • The target compound’s molecular weight (~380–400 g/mol) and logP (~2–3) (estimated) suggest moderate oral bioavailability, comparable to HC-030031 but less favorable than smaller FPR2 agonists .

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